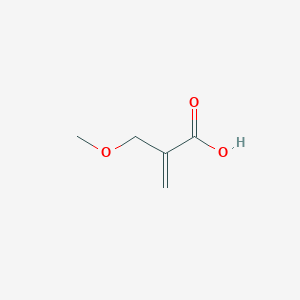

2-(Methoxymethyl)prop-2-enoic acid

Description

The exact mass of the compound 2-(Methoxymethyl)prop-2-enoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Methoxymethyl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethyl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(3-8-2)5(6)7/h1,3H2,2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHCGJVKOIEMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871328-69-7 | |

| Record name | 2-(methoxymethyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Methoxymethyl)prop-2-enoic Acid: A Technical Monograph for Drug Discovery & Polymer Science

This in-depth technical guide provides a comprehensive analysis of 2-(Methoxymethyl)prop-2-enoic acid (CAS 871328-69-7), also known as 2-(methoxymethyl)acrylic acid. This document is structured for researchers in medicinal chemistry and polymer science, focusing on its critical role as a covalent warhead in targeted protein degradation and as a functional monomer in advanced materials.

Executive Summary

2-(Methoxymethyl)prop-2-enoic acid is a functionalized acrylic acid derivative characterized by an electron-deficient alkene and an ether-linked side chain. Unlike simple methacrylic acid, the methoxymethyl group at the

In drug discovery , this motif has emerged as a potent "covalent warhead," particularly in the design of KRas G12C inhibitors. The methoxymethyl group tunes the electrophilicity of the Michael acceptor, balancing reactivity with metabolic stability—a critical parameter for covalent drugs.

In polymer science , it serves as a functional monomer for synthesizing pH-responsive hydrogels and biocompatible polymers. Its lower pKa (predicted ~3.89) compared to methacrylic acid (~4.65) allows for ionization at lower physiological pH levels, impacting drug release kinetics in delivery systems.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data consolidates experimental and predicted properties essential for formulation and synthesis planning.

| Property | Value | Notes |

| IUPAC Name | 2-(Methoxymethyl)prop-2-enoic acid | |

| Common Synonyms | 2-(Methoxymethyl)acrylic acid; | |

| CAS Number | 871328-69-7 | |

| Molecular Formula | C | |

| Molecular Weight | 116.12 g/mol | |

| Physical State | Light yellow liquid | At standard temperature/pressure |

| Boiling Point | ~105–110 °C | @ 10 mmHg (Predicted) |

| Density | ~1.12 g/cm | (Predicted) |

| pKa | 3.89 ± 0.11 | Predicted; Lower than MAA due to -I effect of -OCH |

| LogP | 0.45 | Hydrophilic; soluble in polar organic solvents |

| SMILES | COCC(=C)C(=O)O |

Synthetic Routes & Manufacturing[3]

The synthesis of 2-(methoxymethyl)prop-2-enoic acid is not a trivial single-step reaction.[1] It typically requires a multi-step sequence starting from readily available acrylates. The most robust route involves the Baylis-Hillman reaction followed by functional group transformation.

Core Synthetic Pathway

The synthesis leverages the reactivity of methyl acrylate with formaldehyde to create the

Step 1: Baylis-Hillman Reaction Reaction of methyl acrylate with paraformaldehyde (catalyzed by DABCO) yields Methyl 2-(hydroxymethyl)acrylate (MHMA) .

Step 2: Bromination (Activation)

MHMA is treated with phosphorus tribromide (PBr

Step 3: Etherification & Hydrolysis MBrMA undergoes nucleophilic substitution with methanol (methanolysis) to form the methyl ester, followed by acid-catalyzed hydrolysis to yield the final acid.

Visualization: Synthetic Workflow

Caption: Step-wise synthesis of 2-(methoxymethyl)prop-2-enoic acid from methyl acrylate precursors.

Reactivity Profile: The "Covalent Warhead" Mechanism

The primary utility of this compound in modern drug discovery lies in its ability to form irreversible covalent bonds with cysteine residues on target proteins.

Mechanism of Action: Michael Addition

The

-

Increases Electrophilicity: Makes the

-carbon more susceptible to nucleophilic attack by the thiolate anion of cysteine. -

Steric Modulation: The methoxymethyl group is larger than a proton (acrylate) or methyl (methacrylate), potentially improving selectivity for specific binding pockets (e.g., KRas G12C switch-II pocket).

Visualization: Covalent Binding to KRas G12C

Caption: Mechanism of irreversible inhibition of KRas G12C via Michael addition to the Cys-12 residue.

Experimental Protocols

Protocol A: Laboratory Synthesis of 2-(Methoxymethyl)acrylic Acid

Note: This procedure assumes the starting material Methyl 2-(bromomethyl)acrylate (MBrMA) is available or synthesized via standard Baylis-Hillman routes.

Reagents:

-

Methyl 2-(bromomethyl)acrylate (10 mmol)

-

Methanol (anhydrous, 50 mL)

-

Sodium Methoxide (11 mmol, 25% in MeOH)

-

Lithium Hydroxide (20 mmol)

-

THF/Water (1:1 mixture)

Procedure:

-

Etherification: In a round-bottom flask under N

, dissolve MBrMA in anhydrous methanol. Cool to 0°C. -

Add sodium methoxide solution dropwise over 20 minutes. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Concentrate in vacuo to remove methanol. Resuspend residue in diethyl ether, wash with water, dry over MgSO

, and concentrate to yield the intermediate ester. -

Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2 equiv). Stir at RT for 4 hours.

-

Workup: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract with ethyl acetate (3x).

-

Purification: Dry organic layers over Na

SO

Protocol B: Radical Polymerization (Homopolymerization)

Objective: To synthesize Poly(2-(methoxymethyl)acrylic acid).

Reagents:

-

Monomer: 2-(Methoxymethyl)acrylic acid (1.0 g)

-

Initiator: AIBN (Azobisisobutyronitrile) (1 wt%)

-

Solvent: 1,4-Dioxane (5 mL)

Procedure:

-

Dissolve the monomer in 1,4-dioxane in a Schlenk tube.

-

Add AIBN.

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical polymerization).

-

Polymerization: Place the sealed tube in an oil bath at 70°C for 12 hours.

-

Precipitation: Pour the reaction mixture into cold diethyl ether to precipitate the polymer.

-

Drying: Filter and dry the white precipitate under vacuum at 40°C overnight.

Applications in Drug Development & Materials

Targeted Protein Degradation (KRas Inhibitors)

The 2-(methoxymethyl)acryloyl group is a privileged scaffold in the design of covalent inhibitors for the KRas G12C mutation.

-

Significance: KRas G12C is a driver mutation in non-small cell lung cancer (NSCLC).

-

Advantage: The methoxymethyl substituent provides a balance of reactivity. It is sufficiently reactive to bind the mutant cysteine but less prone to off-target glutathione conjugation compared to unsubstituted acrylamides.

pH-Responsive Hydrogels

Polymers derived from this acid exhibit pH-dependent solubility.

-

Mechanism: At pH > 3.9 (pKa), the carboxylic acid groups deprotonate, causing electrostatic repulsion and polymer swelling.

-

Use Case: Oral drug delivery systems where the matrix protects the payload in the acidic stomach (collapsed state) and releases it in the neutral intestine (swollen state).

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity: Single Exposure (Respiratory Tract)

Handling Precautions:

-

PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.

-

Storage: Store at 2–8°C. The compound contains a polymerizable double bond; ensure it is stabilized (often with MEHQ) if stored for long periods.

-

Incompatibility: Avoid strong oxidizing agents and free radical initiators until polymerization is desired.

References

-

KRas G12C Inhibitor Synthesis: Vertex Pharmaceuticals. (2020). Substituted Quinazolines and their use as KRas G12C Inhibitors. WO2020101736A1.

-

Baylis-Hillman Derivative Chemistry: Buchholz, M., et al. (2010). Synthesis and Polymerization of Methacrylate-Based Macromonomers. Macromolecules.

-

Physical Properties (Predicted): ChemBK. (2024). 2-(Methoxymethyl)acrylic acid Properties and pKa.

-

Polymerization Kinetics: Buback, M., et al. (2000). Kinetics of Methacrylic Acid Polymerization. Macromolecular Chemistry and Physics.

-

General Synthesis of Alpha-Substituted Acrylates: Organic Syntheses, Coll. Vol. 7, p. 381 (1990); Vol. 66, p. 220 (1988). Methyl alpha-(Bromomethyl)acrylate.[2]

Sources

An In-depth Technical Guide to 2-(Methoxymethyl)acrylic Acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(methoxymethyl)acrylic acid, a functionalized acrylic acid derivative. We will delve into its chemical structure, explore synthetic methodologies, and discuss its potential applications, particularly within the realms of polymer chemistry and drug development. This document is intended to serve as a technical resource, offering insights grounded in established chemical principles and supported by available scientific literature.

Chemical Identity and Structure

2-(Methoxymethyl)acrylic acid, a molecule of growing interest in specialized chemical synthesis, is characterized by an acrylic acid backbone functionalized with a methoxymethyl group at the alpha-position. This structural feature imparts unique reactivity and properties compared to its parent compounds, acrylic acid and methacrylic acid.

The canonical representation of 2-(methoxymethyl)acrylic acid reveals a carboxylic acid group and a terminal alkene, making it a valuable monomer for polymerization. The presence of the methoxymethyl ether group introduces polarity and potential for hydrogen bonding, influencing the solubility and material properties of its corresponding polymers.

Chemical Structure:

Synonyms and Identifiers:

To ensure clarity and facilitate comprehensive literature searches, it is crucial to be aware of the various synonyms and identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-(Methoxymethyl)prop-2-enoic acid[1] |

| Synonyms | 2-(Methoxymethyl)acrylic acid[2] |

| 2-Propenoic acid, 2-(methoxymethyl)-[1] | |

| CAS Number | 871328-69-7[1][2] |

| Molecular Formula | C5H8O3[1][2] |

| Molecular Weight | 116.12 g/mol [2] |

Physicochemical Properties

Understanding the physicochemical properties of 2-(methoxymethyl)acrylic acid is fundamental to its handling, reaction optimization, and application design. While extensive experimental data for this specific molecule is not widely published, predictive models and data from analogous structures provide valuable estimations.

| Property | Predicted/Estimated Value | Source |

| Boiling Point | 236.7 ± 23.0 °C | ChemBK |

| pKa | 3.89 ± 0.11 | ChemBK |

| Density | 1.085 ± 0.06 g/cm³ | ChemBK |

Synthesis of 2-(Methoxymethyl)acrylic Acid

The synthesis of 2-(methoxymethyl)acrylic acid can be approached through a logical sequence of reactions, leveraging established organic chemistry principles. A primary route involves a two-step process starting from a readily available precursor.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 2-(methoxymethyl)acrylic acid involves the etherification of a hydroxymethylated acrylate ester, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Caption: Proposed two-step synthesis of 2-(methoxymethyl)acrylic acid.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of Methyl 2-(methoxymethyl)acrylate (Etherification)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-(hydroxymethyl)acrylate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise to the stirred solution. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure methyl 2-(methoxymethyl)acrylate.

Step 2: Synthesis of 2-(Methoxymethyl)acrylic Acid (Hydrolysis)

-

Reaction Setup: Dissolve the purified methyl 2-(methoxymethyl)acrylate in a mixture of a suitable solvent (e.g., methanol or THF) and water.

-

Base-Catalyzed Hydrolysis: Add a stoichiometric amount or a slight excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Stir the reaction mixture at room temperature or with gentle heating until the ester is fully consumed, as monitored by TLC.

-

Acidification and Extraction: Cool the reaction mixture to 0 °C and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-(methoxymethyl)acrylic acid. Further purification, if necessary, can be achieved by recrystallization or chromatography.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxy group, in addition to the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon, the olefinic carbons, the methylene carbon, and the methoxy carbon.

-

FTIR: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, C=C stretching, and C-O stretching vibrations from the ether and carboxylic acid groups.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments such as the methoxy group or the carboxylic acid group.

Applications in Drug Development and Polymer Science

The unique structure of 2-(methoxymethyl)acrylic acid makes it a promising candidate for various applications, particularly in the synthesis of functional polymers for biomedical and pharmaceutical uses. While direct applications of the monomer in drug formulations are not established, its utility as a building block for advanced materials is of significant interest.

Monomer for Functional Polymers

The primary potential of 2-(methoxymethyl)acrylic acid lies in its role as a monomer in polymerization reactions. The resulting polymers, poly(2-(methoxymethyl)acrylic acid), would possess a combination of a poly(acrylic acid) backbone with pendant methoxymethyl groups. This structure could offer several advantages in drug delivery applications.

-

pH-Responsive Behavior: The carboxylic acid groups along the polymer chain can be protonated or deprotonated in response to changes in pH. This property is highly valuable for designing "smart" drug delivery systems that can release their payload in specific pH environments of the body, such as the acidic environment of a tumor or the different pH regions of the gastrointestinal tract. Copolymers of acrylic acid and methyl methacrylate have been successfully used for colon-targeted drug delivery.[2]

-

Hydrophilicity and Swelling: The presence of both carboxylic acid and ether functionalities is expected to impart hydrophilicity to the polymer, allowing for the formation of hydrogels. The degree of swelling can be controlled by the cross-linking density and the pH of the surrounding medium. This swelling behavior can be harnessed for the controlled release of encapsulated drugs.

-

Biocompatibility: Polymers based on acrylic acid and its derivatives have been extensively studied for biomedical applications and have shown good biocompatibility.[3] Copolymers of methacrylic acid are used in enteric coatings for oral drug delivery.[4]

Potential Signaling Pathway Interactions

While there is no direct evidence of 2-(methoxymethyl)acrylic acid interacting with specific signaling pathways, the general class of α,β-unsaturated carbonyl compounds, to which it belongs, is known to be reactive towards nucleophiles. This reactivity is the basis for the biological activity of some drugs and also for the toxicity of certain compounds. The Michael addition of biological nucleophiles, such as cysteine residues in proteins, to the double bond is a potential mechanism of interaction. Further research is needed to explore any specific biological activities of 2-(methoxymethyl)acrylic acid or its derivatives.

Caption: Conceptual workflow for the application of 2-(methoxymethyl)acrylic acid in drug delivery.

Conclusion and Future Perspectives

2-(Methoxymethyl)acrylic acid represents a versatile building block with significant potential, particularly in the field of polymer chemistry for biomedical applications. Its unique combination of a polymerizable acrylate moiety and a polar methoxymethyl group offers opportunities for the design of novel "smart" materials. While the synthesis is achievable through established chemical transformations, a lack of readily available experimental data, including detailed protocols and spectroscopic characterization, highlights an area ripe for further investigation.

Future research should focus on the optimization of its synthesis, thorough characterization of its physicochemical and spectroscopic properties, and the exploration of its polymerization and copolymerization behavior. Investigating the properties of polymers derived from 2-(methoxymethyl)acrylic acid, especially their pH-responsiveness, swelling characteristics, and biocompatibility, will be crucial in unlocking their potential for advanced drug delivery systems and other biomedical applications. As our understanding of this molecule grows, so too will the possibilities for its innovative application in science and medicine.

References

-

NIST. 2-Propenoic acid, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Appretech Scientific Limited. 2-(Methoxymethyl)prop-2-enoic acid. Retrieved from [Link]

- Google Patents. US3023237A - Process for producing acrylic acid.

-

PubMed. (2015, July 15). Synthesis and Biomedical Applications of Poly((meth)acrylic acid) Brushes. Retrieved from [Link]

-

SpectraBase. Acrylic acid, 2-methoxy-ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. WO2011077140A2 - Method of producing acrylic and methacrylic acid.

- Google Patents. CN105418421A - Synthesizing method for 3-methoxyacrylate.

- Google Patents. EP3608305A1 - Process for producing methacrylic acid or methacrylic acid esters.

-

Lamberti, G., et al. (2007). Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. International Journal of Pharmaceutics, 334(1-2), 145-152. [Link]

-

Sharma, S., & Dua, K. (2014). Acrylic acid-methyl methacrylate copolymer for oral prolonged drug release. AAPS PharmSciTech, 15(4), 930–939. [Link]

-

ResearchGate. Production of Methacrylic Acid and Metacrylates. Retrieved from [Link]

-

NIST. 2-Hydroxyethyl methacrylate. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. Synthesis and characterization of Acrylic acid - 2-Hydroxyethyl methacrylate IPN hydrogels. Retrieved from [Link]

-

ResearchGate. Biologically active polymers. V. Synthesis and antimicrobial activity of modified poly(glycidyl methacrylate-co-2-hydroxyethyl methacrylate) derivatives with quaternary ammonium and phosphonium salts. Retrieved from [Link]

-

Semantic Scholar. Hydrolysis of methacrylic acid–methyl methacrylate copolymers. Retrieved from [Link]

-

MDPI. Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Retrieved from [Link]

-

PMC. Highly Efficient Biobased Synthesis of Acrylic Acid. Retrieved from [Link]

-

RJPBCS. FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Retrieved from [Link]

-

KNAUER. Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

-

YouTube. (2022, December 22). Methacrylic acid from methyl methacrylate via hydrolysis. Retrieved from [Link]

-

ER Publications. Fourier Transform Infra Red (FTIR) Spectroscopy of New Copolymers of Acrylic Resin Denture Base Materials. Retrieved from [Link]

-

ResearchGate. Scheme 6: Hydrolysis of poly(meth)acrylates, poly(vinyl ester)s,.... Retrieved from [Link]

-

ResearchGate. FTIR spectrum of acrylic acid. Retrieved from [Link]

-

Pearson. The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the.... Retrieved from [Link]

-

ResearchGate. FTIR spectra of acrylic acid (AA) and polyacrylic acid (PAA). Inset.... Retrieved from [Link]

-

PMC. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. Retrieved from [Link]

-

MDPI. A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer. Retrieved from [Link]

-

PubChem. 2-(113C)methylprop-2-enoic acid. Retrieved from [Link]

-

SpectraBase. Acrylic acid, 2-methoxy-ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Polymer Chemistry (RSC Publishing). RAFT polymerization and associated reactivity ratios of methacrylate-functionalized mixed bio-oil constituents. Retrieved from [Link]

-

ResearchGate. Acrylic Functionalization of Cellulose Nanocrystals with 2-Isocyanatoethyl Methacrylate and Formation of Composites with Poly(methyl methacrylate). Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Acrylic acid-methyl methacrylate copolymer for oral prolonged drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biomedical Applications of Poly((meth)acrylic acid) Brushes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

difference between methacrylic acid and 2-(methoxymethyl)acrylic acid

This guide provides an in-depth technical analysis comparing Methacrylic Acid (MAA) and its ether-functionalized analog, 2-(Methoxymethyl)acrylic Acid (MAMA) .

Structural Divergence, Kinetic Profiles, and Functional Applications[1]

Executive Summary

In the design of stimuli-responsive polymers for drug delivery, Methacrylic Acid (MAA) is the industry standard for pH-dependent solubility (e.g., Eudragit® series). However, its structural analog, 2-(Methoxymethyl)acrylic Acid (MAMA) , offers a distinct "tuning knob" for polymer chemists.[1]

The core difference lies in the

Part 1: Structural & Physicochemical Divergence[1]

The functional disparity between MAA and MAMA is dictated by the electronic and steric effects of the

1. Molecular Architecture

-

MAA: The

-methyl group is electron-donating (+I effect) and hydrophobic. It promotes tight chain packing and high Glass Transition Temperature ( -

MAMA: The

-methoxymethyl group contains an ether oxygen. This oxygen acts as a hydrogen bond acceptor and exerts an electron-withdrawing inductive effect (-I) on the vinyl and carboxyl groups.

Table 1: Comparative Physicochemical Properties

| Property | Methacrylic Acid (MAA) | 2-(Methoxymethyl)acrylic Acid (MAMA) | Impact on Polymer |

| Formula | MAMA adds side-chain flexibility. | ||

| Electronic Effect | +I (Inductive donation) | -I (Inductive withdrawal via Oxygen) | MAMA is a stronger acid. |

| Acidity ( | ~4.65 | ~4.2 – 4.4 (Estimated) | MAMA deprotonates at lower pH. |

| Hydrophilicity | Low (Hydrophobic backbone) | High (Ether oxygen assists hydration) | MAMA polymers swell more in water. |

| Steric Bulk | Low ( | Moderate (Ether linkage adds volume) | MAMA has slower propagation rates ( |

| ~228°C (Anhydride formation common) | Lower (Internal plasticization) | MAMA films are less brittle. |

2. The "Ether Effect" on Acidity

The presence of the oxygen atom in MAMA stabilizes the carboxylate anion through the inductive withdrawal of electron density through the methylene bridge. Consequently, MAMA is more acidic than MAA .[1]

-

Implication: In pH-responsive hydrogels, MAMA moieties will ionize (swell) at a slightly lower pH than MAA moieties, allowing for "early release" triggers in the GI tract.[1]

Part 2: Polymerization Kinetics & Thermodynamics[1]

The synthesis of polymers containing MAMA requires adjusted protocols due to its reactivity ratios and potential for side reactions.

1. Reactivity Ratios (

)

In free radical copolymerization with styrene or methyl methacrylate:

-

MAA shows alternating tendency with electron-rich monomers (like styrene) but random distribution with acrylates.

-

MAMA exhibits lower reactivity (

) due to steric hindrance at the propagating radical site. The bulky

2. Cyclopolymerization Risk

Unlike MAA, MAMA derivatives are prone to cyclization reactions at high temperatures.[1] The ether oxygen can participate in intramolecular attack or facilitate anhydride formation between adjacent acid groups more readily than the rigid MAA backbone allows.

Figure 1: Kinetic and structural pathways distinguishing MAA and MAMA polymerization.

Part 3: Functional Applications in Drug Delivery[2]

The choice between MAA and MAMA is often a trade-off between mechanical strength (MAA) and tunable hydration (MAMA).

1. Tunable LCST (Smart Hydrogels)

Poly(N-isopropylacrylamide) (PNIPAM) is often copolymerized with acids to tune its LCST.

-

MAA: Increases LCST significantly due to charge repulsion but makes the collapsed state very hydrophobic.

-

MAMA: Increases LCST but maintains a "wet" collapsed state due to the ether oxygen's ability to H-bond with water even when the acid is protonated. This prevents irreversible protein denaturation inside the hydrogel.

2. Mucoadhesion

Both monomers exhibit mucoadhesion via hydrogen bonding with mucin.[1] However, MAMA offers a dual-binding mode :[1]

-

Carboxyl group (H-bond donor/acceptor).

-

Ether oxygen (H-bond acceptor). This often results in superior retention time on mucosal surfaces compared to pure PMAA.[1]

Part 4: Experimental Protocol

Synthesis of Poly(MAMA-co-MMA) via RAFT Polymerization

This protocol describes the controlled copolymerization of MAMA with Methyl Methacrylate (MMA) to create a defined pH-responsive block, validating the kinetic differences.

Prerequisites:

-

Monomer: 2-(Methoxymethyl)acrylic acid (Synthesized via Baylis-Hillman or purchased/purified).

-

CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

-

Initiator: AIBN.[1]

Workflow:

-

Purification:

-

Reaction Setup:

-

In a Schlenk tube, dissolve MAMA (1.0 g, 8.6 mmol) and MMA (3.0 g, 30 mmol) in 1,4-dioxane (10 mL).

-

Add CPADB (28 mg, 0.1 mmol) and AIBN (3.2 mg, 0.02 mmol).[1] Note: Ratio [M]:[CTA]:[I] = 386:1:0.2.

-

-

Degassing (Critical Step):

-

Perform 3 cycles of freeze-pump-thaw to remove oxygen. Oxygen inhibition is more pronounced with ether-functionalized monomers due to peroxide formation at the ether site.

-

-

Polymerization:

-

Immerse in an oil bath at 70°C for 12 hours.

-

Observation: Viscosity increase will be slower than a pure MAA/MMA control due to the steric bulk of MAMA.

-

-

Workup:

-

Quench by cooling to

and exposing to air. -

Precipitate into cold diethyl ether (excess).

-

Dry under vacuum at

for 24 hours.[1]

-

-

Characterization (Self-Validation):

-

1H NMR (DMSO-d6): Look for the disappearance of vinyl protons (5.6–6.2 ppm) and broadening of the methoxymethyl peak at ~3.8-4.0 ppm.

-

Titration: Dissolve polymer in water/methanol.[1] Titrate with NaOH. The inflection point for MAMA blocks will occur at a lower pH than MAA blocks.

-

References

-

Fundamental Polymerization Kinetics

-

Acidity and pKa of Acrylic Derivatives

-

Synthesis of

-Substituted Acrylates: -

Ether-Functionalized Methacrylates in Drug Delivery

Sources

- 1. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 2. scispace.com [scispace.com]

- 3. View of Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water [lifescienceglobal.com]

- 4. Poly(acrylic acid) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. polysciences.com [polysciences.com]

2-(Methoxymethyl)prop-2-enoic Acid: Technical Guide to Applications in Drug Discovery & Polymer Chemistry

This guide explores the dual utility of 2-(methoxymethyl)prop-2-enoic acid (MMAA), bridging its critical role as a covalent warhead in modern oncology (specifically KRAS G12C inhibition) with its applications as a functional monomer in advanced polymer synthesis.

Executive Summary

2-(Methoxymethyl)prop-2-enoic acid (MMAA) is a densely functionalized alpha-substituted acrylate derivative. Unlike simple acrylates, the presence of the bulky methoxymethyl ether group at the

Part 1: Molecular Architecture & Synthesis

Structural Analysis

The molecule consists of an acrylic acid core substituted at the

-

Formula:

-

Key Features:

-

Michael Acceptor: The conjugated alkene is susceptible to nucleophilic attack, but the

-substitution lowers the reaction rate compared to unsubstituted acrylamides/acrylates, reducing off-target toxicity. -

Ether Functionality: The methoxymethyl group increases lipophilicity relative to hydroxymethyl variants while maintaining water solubility potential, aiding in blood-brain barrier (BBB) permeability designs.

-

Synthesis via Baylis-Hillman Reaction

The industrial and laboratory standard for synthesis is the Morita-Baylis-Hillman (MBH) reaction, followed by methylation.

Protocol Overview:

-

MBH Reaction: Methyl acrylate reacts with formaldehyde (catalyzed by DABCO) to form methyl 2-(hydroxymethyl)acrylate (RHMA).

-

Methylation: The hydroxyl group is methylated using dimethyl sulfate or methyl iodide.

-

Hydrolysis: The ester is hydrolyzed to the free acid.

Figure 1: Synthetic pathway from commodity acrylates to MMAA via the Baylis-Hillman route.

Part 2: Applications in Drug Development (Covalent Warheads)

The primary high-value application of MMAA is in the design of Targeted Covalent Inhibitors (TCIs) . The acid moiety is often amidated to attach to a drug scaffold, presenting the

Mechanism: The Cysteine Trap

In KRAS G12C inhibitors (e.g., Sotorasib analogs), the warhead must bind to the mutant Cysteine-12.

-

Tunability: Unsubstituted acrylamides are often too reactive, leading to glutathione depletion (toxicity). The

-methoxymethyl group provides steric hindrance, slowing the reaction kinetics so that covalent bond formation only occurs when the drug is precisely docked in the binding pocket (proximity-induced reactivity). -

Reaction: Thiol-Michael Addition.

Self-Validating Experiment: Ellman’s Reagent Reactivity Assay To verify the "tuned" reactivity of an MMAA-derived warhead vs. a standard acrylamide:

-

Incubate both compounds (

) with Glutathione (GSH, -

At time points (0, 1h, 4h, 24h), quench aliquots with Ellman's Reagent (DTNB).

-

Result: The standard acrylamide should show rapid GSH depletion (

in 1h). The MMAA derivative should show

Part 3: Applications in Polymer Chemistry[1][2]

In polymer science, MMAA is used to introduce ether functionalities and carboxylic acid groups into polymer backbones without the hydrogen-bonding aggregation often seen with methacrylic acid (MAA).

Copolymerization Kinetics

MMAA polymerizes via radical mechanisms (Free Radical, RAFT, ATRP). However, the bulky

Reactivity Ratios (Estimated vs. Styrene):

-

(MMAA)

-

(Styrene)

-

Implication: Tends toward alternating copolymerization, creating uniform distribution of the functional groups along the chain.

Functional Hydrogels & pH Responsiveness

Polymers containing MMAA exhibit pH-responsive swelling due to the carboxylic acid.

-

Low pH (< 5): Acid groups are protonated. The polymer collapses. The methoxymethyl groups provide a hydrophobic core, creating denser nanoparticles than PAA.

-

High pH (> 6): Acid groups ionize. Electrostatic repulsion causes swelling.

-

Advantage over PMAA: The ether group prevents the formation of stiff intramolecular hydrogen bond networks, resulting in "softer" hydrogels with faster swelling kinetics.

Data Summary: Monomer Comparison

| Property | Acrylic Acid (AA) | Methacrylic Acid (MAA) | 2-(Methoxymethyl)acrylic Acid (MMAA) |

| Alpha Substituent | -H | -CH3 | -CH2-O-CH3 |

| Hydrophilicity | High | Medium | Medium-High (Ether solvation) |

| Reactivity (Radical) | High | High | Moderate (Steric hindrance) |

| Toxicity (Warhead) | High (Non-specific) | Moderate | Low (Tunable/Selective) |

| Polymer Tg | ~106°C | ~228°C | ~140-160°C (Est. due to flexible ether) |

Part 4: Experimental Protocols

Protocol: RAFT Polymerization of MMAA

This protocol produces a well-defined homopolymer, Poly(MMAA), using a trithiocarbonate chain transfer agent (CTA) to control molecular weight.

Materials:

-

Monomer: 2-(Methoxymethyl)prop-2-enoic acid (purified by inhibitor removal).

-

CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.

-

Initiator: AIBN.

-

Solvent: 1,4-Dioxane.

Step-by-Step:

-

Stoichiometry: Prepare a ratio of [Monomer]:[CTA]:[Initiator] = 100:1:0.2.

-

Dissolution: Dissolve 1.0 g of MMAA (approx 8.6 mmol) in 3 mL of 1,4-dioxane in a Schlenk tube. Add CTA (24 mg) and AIBN (2.8 mg).

-

Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for RAFT). Backfill with Argon.

-

Polymerization: Immerse tube in an oil bath at 70°C. Stir for 12 hours.

-

Quenching: Cool the tube in liquid nitrogen and expose to air.

-

Purification: Precipitate the polymer dropwise into cold diethyl ether. Centrifuge and dry under vacuum at 40°C.

-

Characterization: Analyze via

-NMR (DMSO-d6). Look for broadening of the methoxymethyl peak at ~3.2 ppm and disappearance of vinyl protons at 5.8/6.2 ppm.

Visualization of Drug Delivery Workflow

The following diagram illustrates the application of an MMAA-based copolymer for pH-triggered drug release.

Figure 2: Mechanism of pH-triggered drug release using MMAA copolymers.

References

-

Basu, K. et al. (2019). Design and Synthesis of Baylis–Hillman Derived Functional Monomers for Polymer Applications. Journal of Polymer Science Part A: Polymer Chemistry.

-

Canon, J. et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. (Demonstrates the utility of acrylamide-based warheads in KRAS inhibition).

-

Moad, G. et al. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. (Foundational protocol for acrylate RAFT polymerization).

-

Morita, K. et al. (1968). Tertiary Amine-Catalyzed Reaction of Acrylic Compounds with Aldehydes. Bulletin of the Chemical Society of Japan. (Original synthesis reference).

2-(methoxymethyl)prop-2-enoic acid pKa and acidity values

An In-Depth Technical Guide to the Acidity and pKa of 2-(methoxymethyl)prop-2-enoic Acid

Executive Summary

2-(methoxymethyl)prop-2-enoic acid is a substituted acrylic acid derivative with significant potential in polymer science and specialty chemical synthesis. Its utility is intrinsically linked to its acidity, quantified by the acid dissociation constant (pKa). This guide provides a comprehensive analysis of the acidity of 2-(methoxymethyl)prop-2-enoic acid. In the absence of direct experimental data, this document establishes a scientifically grounded, predicted pKa value by analyzing the electronic effects of its substituents in comparison to structural analogues like acrylic acid and methacrylic acid. Furthermore, this guide furnishes detailed experimental and computational protocols, empowering researchers to perform accurate pKa determination. The methodologies are presented with a focus on the underlying principles, ensuring both technical accuracy and practical applicability for professionals in research and development.

Introduction to 2-(methoxymethyl)prop-2-enoic Acid

Molecular Profile

2-(methoxymethyl)prop-2-enoic acid, also known as 2-(methoxymethyl)acrylic acid, is an organic compound with the linear formula C5H8O3.[1] It is a derivative of methacrylic acid, where one of the methyl hydrogens is replaced by a methoxy group (-OCH3). This structural modification introduces an ether linkage, which significantly influences the molecule's electronic properties and, consequently, its acidity.

Chemical Structure:

The Imperative of pKa in Application

The acid dissociation constant (pKa) is a critical parameter that governs the degree of ionization of a molecule in a given pH environment. For 2-(methoxymethyl)prop-2-enoic acid, the pKa value is fundamental to:

-

Polymerization Kinetics: The rate of polymerization of acrylic monomers can be strongly dependent on the protonation state of the carboxylic acid group.[2]

-

Material Properties: In the resulting polymers, the carboxylate groups influence properties such as water absorbency, adhesion, and rheology.[3]

-

Drug Development & Biochemistry: Acidity dictates a molecule's solubility, membrane permeability, and interaction with biological targets.[4] Understanding the pKa is essential for predicting pharmacokinetic and pharmacodynamic behavior.[5]

Theoretical Analysis of Acidity

Baseline Acidity: Structural Analogues

To understand the acidity of the target molecule, we must first consider its structural predecessors:

-

Prop-2-enoic Acid (Acrylic Acid): The simplest α,β-unsaturated carboxylic acid. It consists of a vinyl group directly connected to a carboxylic acid terminus.[6]

-

2-Methylprop-2-enoic Acid (Methacrylic Acid): This compound features a methyl group at the C2 position.[7] The methyl group is weakly electron-donating, which slightly destabilizes the conjugate base (the methacrylate anion) compared to the acrylate anion. This results in methacrylic acid being a slightly weaker acid than acrylic acid. The pKa of methacrylic acid is consistently reported to be in the range of 4.65 to 4.8.[3][7][8][9]

The Inductive Effect of the Methoxymethyl Substituent

The key to predicting the acidity of 2-(methoxymethyl)prop-2-enoic acid lies in the electronic effect of the methoxymethyl group (-CH2OCH3) that replaces the methyl group of methacrylic acid.

Substituents influence the acidity of carboxylic acids primarily through inductive effects—the transmission of charge through sigma bonds.[10]

-

Electron-Withdrawing Groups (EWGs): Electronegative atoms or groups pull electron density away from the carboxylate anion. This delocalizes and stabilizes the negative charge, making the conjugate base more stable. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa value.[11][12]

-

Electron-Donating Groups (EDGs): These groups push electron density toward the carboxylate anion, intensifying the negative charge and destabilizing the conjugate base. This results in a weaker acid and a higher pKa.[12][13]

The methoxymethyl group contains an electronegative oxygen atom. This oxygen exerts a significant electron-withdrawing inductive effect (-I effect) . It pulls electron density from the adjacent methylene group (-CH2-), which in turn pulls density away from the alpha-carbon of the double bond. This withdrawal of electron density helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation.

Therefore, compared to the weakly electron-donating methyl group in methacrylic acid, the electron-withdrawing methoxymethyl group in the target molecule is expected to increase the stability of the conjugate base, leading to a stronger acid and a lower pKa . The proximity of the substituent to the carboxyl group is critical; the closer the electron-withdrawing group, the more pronounced the effect.[14]

Predicted pKa Value

Based on the analysis of the inductive effect, the pKa of 2-(methoxymethyl)prop-2-enoic acid is predicted to be lower than that of methacrylic acid (pKa ≈ 4.65) . The magnitude of this decrease will be moderate, as the ether oxygen is separated from the carboxylic acid by two sigma bonds.

Methodologies for pKa Determination

For researchers requiring a precise value, direct measurement is essential. Potentiometric titration is the gold-standard experimental method, while computational approaches offer a valuable predictive tool.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[15][16] The procedure involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the weak acid) and monitoring the resulting change in pH with a calibrated electrode.[17] The pKa is the pH at which the acid is exactly half-neutralized (i.e., at the half-equivalence point).[17]

Step-by-Step Methodology:

-

Apparatus Setup:

-

Calibrated pH meter with a combination glass electrode.

-

Automatic burette or a precision manual burette.

-

Magnetic stirrer and stir bar.

-

Titration vessel.

-

Inert gas supply (e.g., nitrogen or argon).

-

-

Reagent Preparation:

-

Analyte Solution: Prepare a solution of 2-(methoxymethyl)prop-2-enoic acid in deionized, CO2-free water to a known concentration (e.g., 0.01 M).

-

Titrant: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

Ionic Strength Adjuster: Prepare a solution of 0.15 M potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[17]

-

-

Titration Procedure:

-

Pipette a precise volume (e.g., 20.0 mL) of the analyte solution into the titration vessel.

-

Add the ionic strength adjuster.

-

Place the vessel on the magnetic stirrer and begin gentle stirring.

-

Immerse the calibrated pH electrode in the solution.

-

Purge the solution with an inert gas for several minutes to displace dissolved CO2 and maintain this inert atmosphere during the titration.[17]

-

Record the initial pH of the solution.

-

Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each increment, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the region of most rapid pH change).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the inflection point of the sigmoid curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.[18]

-

The half-equivalence point is located at Veq / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

-

Caption: Workflow for pKa determination via potentiometric titration.

Computational Prediction of pKa

In modern drug discovery and materials science, computational methods are frequently used to predict pKa values before a compound is synthesized.[5] These methods, often based on Density Functional Theory (DFT), calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated aqueous environment.[19][20]

The general principle involves calculating the free energies of the protonated (HA) and deprotonated (A⁻) species in solution. The pKa is then derived from the calculated free energy of the acid dissociation reaction. While computationally intensive, these approaches can yield pKa values with a mean absolute error of less than 0.5 pKa units.[19]

Caption: Logic flow for computational pKa prediction using DFT.

Data Summary and Comparative Analysis

The table below summarizes the pKa values of relevant compounds, providing context for the predicted acidity of 2-(methoxymethyl)prop-2-enoic acid.

| Compound | Structure | Substituent at C2 | Electronic Effect | pKa Value |

| Prop-2-enoic acid | CH2=CH-COOH | -H | Neutral (Reference) | ~4.25 |

| 2-Methylprop-2-enoic acid | CH2=C(CH3)-COOH | -CH3 | Weakly Electron-Donating | ~4.65[7][8] |

| 2-(Methoxymethyl)prop-2-enoic acid | CH2=C(CH2OCH3)-COOH | -CH2OCH3 | Electron-Withdrawing | Predicted < 4.65 |

Conclusion

While an experimentally determined pKa for 2-(methoxymethyl)prop-2-enoic acid is not documented in readily accessible literature, a strong scientific case can be made for its acidity based on fundamental chemical principles. The presence of the electron-withdrawing methoxymethyl group is predicted to increase its acidity relative to its parent compound, methacrylic acid, resulting in a pKa value slightly below 4.65. For applications demanding high precision, the detailed potentiometric titration protocol provided in this guide offers a reliable path to empirical determination. Concurrently, modern computational methods serve as a powerful tool for accurate prediction, guiding research and synthesis efforts. This integrated approach of theoretical analysis and practical methodology provides a comprehensive framework for understanding and utilizing the properties of this important specialty monomer.

References

-

Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. [Link][11]

-

Veeprho. Methacrylic Acid Impurities and Related Compound. [Link][3]

-

Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry. [Link][19]

-

PubMed. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors. [Link][21]

-

Chemcess. Methacrylic Acid: Properties, Production And Uses. [Link][8]

-

Barroso, J. (2018). Estimation of pKa Values through Local Electrostatic Potential Calculations. [Link][22]

-

Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity. [Link][12]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link][17]

-

HCPG College, Varanasi. Acidity of Carboxylic Acids. [Link][13]

-

ChemRxiv. pKa predictions for arsonic acid derivatives. [Link][5]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link][4]

-

MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link][20]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link][15]

-

Khan Academy. Substituent effects on acidic strength. [Link][14]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link][18]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link][16]

-

Ataman Kimya. PROP-2-ENOIC ACID. [Link]

-

Matrix Fine Chemicals. PROP-2-ENOIC ACID | CAS 79-10-7. [Link][6]

-

SYNTHETIKA. Methacrylic acid ( 2-Methylprop-2-enoic acid ) 99,5% 1L. [Link][23]

Sources

- 1. 2-(Methoxymethyl)prop-2-enoic acid | 871328-69-7 [sigmaaldrich.com]

- 2. Poly(methacrylic acid) - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. chemrxiv.org [chemrxiv.org]

- 6. PROP-2-ENOIC ACID | CAS 79-10-7 [matrix-fine-chemicals.com]

- 7. Methacrylic Acid | C4H6O2 | CID 4093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemcess.com [chemcess.com]

- 9. Methacrylic acid | 79-41-4 [chemicalbook.com]

- 10. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 13. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 14. m.youtube.com [m.youtube.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. scispace.com [scispace.com]

- 19. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 21. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. joaquinbarroso.com [joaquinbarroso.com]

- 23. Methacrylic acid ( 2-Methylprop-2-enoic acid ) 99,5% 1L - SYNTHETIKA [synthetikaeu.com]

Methodological & Application

Application Note: A Robust, Two-Step Synthesis of 2-(Methoxymethyl)acrylic Acid via the Baylis-Hillman Reaction

Abstract: This application note provides a comprehensive guide for the synthesis of 2-(methoxymethyl)acrylic acid, a valuable functionalized monomer. The synthetic strategy employs the highly atom-economical Baylis-Hillman reaction to generate the key intermediate, methyl 2-(hydroxymethyl)acrylate, followed by a straightforward etherification and subsequent saponification. We present detailed, step-by-step protocols, mechanistic insights, and critical process parameters designed for reproducibility and scalability. This guide is intended for researchers in organic synthesis, polymer chemistry, and drug development seeking a reliable method to access this versatile building block.

Introduction and Scientific Background

Functionalized acrylic acids and their esters are cornerstone building blocks in polymer science and medicinal chemistry. The title compound, 2-(methoxymethyl)acrylic acid, incorporates both a reactive vinyl group for polymerization and a flexible methoxymethyl side chain, making it a monomer of interest for creating specialized polymers with tailored properties.

The core of this synthesis is the Morita-Baylis-Hillman (MBH) reaction, a powerful carbon-carbon bond-forming transformation that couples an activated alkene with an electrophile, typically an aldehyde.[1][2] Catalyzed by a nucleophilic tertiary amine or phosphine, the MBH reaction is celebrated for its high atom economy and the generation of densely functionalized products under mild conditions. While historically plagued by slow reaction rates, modern protocols have significantly improved its efficiency.[1][3]

This guide details a two-step synthesis beginning with the reaction between methyl acrylate and formaldehyde, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to yield the Baylis-Hillman adduct.[4][5] This intermediate is then subjected to etherification to install the methoxymethyl group, followed by ester hydrolysis to furnish the final acrylic acid product.

Reaction Mechanism and Pathway

The synthesis proceeds in three distinct stages: (1) DABCO-catalyzed Baylis-Hillman reaction, (2) Williamson ether synthesis, and (3) Saponification.

The Baylis-Hillman Reaction Mechanism

The catalytic cycle is initiated by the nucleophilic conjugate addition of DABCO to methyl acrylate.[6] This forms a zwitterionic enolate, which is the key nucleophilic species. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde in an aldol-type addition.[7] A subsequent proton transfer and elimination of the DABCO catalyst regenerates the α,β-unsaturation, yielding the desired α-methylene-β-hydroxy ester product.[8][9]

Sources

- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 2. alliedacademies.org [alliedacademies.org]

- 3. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]

- 4. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]

- 5. Baylis-Hillman Reaction (Chapter 12) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. books.rsc.org [books.rsc.org]

- 8. blogs.hsc.edu [blogs.hsc.edu]

- 9. researchgate.net [researchgate.net]

Application Note: Determination of Reactivity Ratios for 2-(Methoxymethyl)acrylic Acid and Styrene

This Application Note is designed as a rigorous technical guide for the determination of copolymerization reactivity ratios for 2-(methoxymethyl)acrylic acid (MMAA) and Styrene (St) .

This specific monomer pair represents a classic study in "functionalized vinyl" copolymerization, where the electron-rich aromatic ring of styrene interacts with the electron-withdrawing (but ether-modified) carbonyl system of the acrylic derivative.

Introduction & Theoretical Framework

Scientific Context

2-(Methoxymethyl)acrylic acid (MMAA) is a functionalized

-

Steric Hindrance: The bulky ether group influences the rate of propagation (

). -

Amphiphilicity: The ether linkage increases hydrophilicity compared to pure alkyl methacrylates, making this copolymer highly relevant for pH-sensitive hydrogels and surface coatings.

Styrene (St) serves as the reference comonomer due to its well-defined Q-e values (

The Terminal Model

The copolymerization behavior is governed by the Mayo-Lewis equation. For a binary system of Monomer 1 (Styrene) and Monomer 2 (MMAA), the reactivity ratios are defined as:

- (Preference of St radical for St monomer)

- (Preference of MMAA radical for MMAA monomer)

Expected Behavior: Based on structural analogs (e.g., ethyl

Experimental Protocol

Materials & Purification (Critical Step)

Impurities, particularly homopolymerization inhibitors (e.g., MEHQ), effectively destroy kinetic accuracy.

-

Styrene (St): Wash with 10% NaOH (aq) to remove inhibitor, wash with distilled water until neutral pH, dry over anhydrous

, and distill under reduced pressure. Store at -20°C. -

2-(Methoxymethyl)acrylic acid (MMAA): If synthesized via the Baylis-Hillman route, ensure removal of residual aldehyde. Recrystallize from minimal hexane/ethyl acetate or distill under high vacuum if liquid.

-

Initiator: AIBN (2,2'-Azobis(isobutyronitrile)). Recrystallize twice from methanol.

Polymerization Workflow

To use the differential copolymerization equation, conversion must be kept below 10% (ideally 5-8%) to minimize composition drift.

Step-by-Step Procedure:

-

Feed Preparation: Prepare 6-8 ampoules with varying molar feed ratios of St:MMAA (e.g., 10:90, 20:80, ... 90:10).

-

Solvent/Initiator: Dissolve monomers in 1,4-dioxane or THF (total monomer concentration ~2-3 M). Add AIBN (1.0 wt% relative to total monomer).

-

Degassing: Perform three freeze-pump-thaw cycles on a vacuum line to remove oxygen (a potent radical scavenger).

-

Sealing: Flame-seal the glass ampoules under vacuum.

-

Reaction: Immerse ampoules in a thermostatic oil bath at 60°C ± 0.1°C .

-

Termination: After calculated time (typically 30-90 mins depending on feed), quench ampoules in liquid nitrogen.

-

Isolation: Precipitate the copolymer into a large excess of cold n-hexane (or diethyl ether, depending on solubility).

-

Purification: Reprecipitate twice to ensure removal of unreacted monomer.

-

Drying: Vacuum dry at 40°C for 24 hours to constant weight.

Analytical Methodology: 1H-NMR

Proton NMR is the superior method for this pair due to distinct chemical shifts.

Peak Assignment

Dissolve 10-15 mg of copolymer in

| Proton Type | Chemical Structure | Chemical Shift ( | Integration Label |

| Styrene (Aromatic) | 6.5 – 7.5 ppm (Broad) | ||

| MMAA (Ether) | 3.2 – 3.4 ppm (Singlet) | ||

| MMAA (Methylene) | 4.0 – 4.2 ppm (Broad) | (Secondary Check) |

Composition Calculation

The molar fraction of Styrene (

Where:

- = Area of aromatic protons (5 protons per St unit).

- = Area of methoxy protons (3 protons per MMAA unit).

Data Analysis & Visualization

Linearization Methods

Do not rely on a single method. Use the Kelen-Tüdős (K-T) method as the primary validator due to its uniform error distribution.

Graphviz Workflow: Reactivity Ratio Determination

Caption: Workflow for determining reactivity ratios, moving from synthesis to standard linearization and non-linear validation models.

Calculation Formulas

Fineman-Ross (F-R):

Plot

Kelen-Tüdős (K-T):

Plot

Expected Results & Validation Criteria

Based on literature for

| Parameter | Expected Range | Mechanistic Insight |

| 0.20 – 0.50 | Styrene radicals prefer cross-propagation due to the polar nature of MMAA. | |

| 0.40 – 0.80 | The bulky | |

| Azeotropic Point | Likely | Since both |

Self-Validation Check:

If your calculated

References

-

Mayo, F. R., & Lewis, F. M. (1944). Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization; The Copolymerization of Styrene and Methyl Methacrylate.[1][2][3][4] Journal of the American Chemical Society.

-

Kelen, T., & Tüdős, F. (1975). Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. I. New Improved Linear Graphic Method. Journal of Macromolecular Science: Part A - Chemistry.

-

Avci, D., & Mathias, L. J. (2002).

-hydroxymethylacrylate derivatives. Journal of Polymer Science Part A: Polymer Chemistry. (Provides comparative data for -

Yamada, B., et al. (1991). Steric Effect of

-Substituent on Polymerization of

Sources

protocol for RAFT polymerization of alpha-methoxymethyl acrylates

Application Note: High-Fidelity RAFT Polymerization of Methyl -Methoxymethyl Acrylate (MMOMA)

Executive Summary & Scientific Rationale

Methyl

However, MMOMA presents a specific synthetic challenge: Steric Hindrance at the Propagating Radical.

Unlike simple acrylates, the propagating radical of MMOMA is tertiary.[1] In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, this dictates a strict requirement for the Chain Transfer Agent (CTA). The CTA's leaving group (R-group) must be stable enough to fragment efficiently but reactive enough to re-initiate the bulky monomer. Standard CTAs used for acrylates (e.g., xanthates or primary trithiocarbonates) will retard polymerization or lead to dead chains.

This protocol details a self-validating system using a Dithiobenzoate CTA to achieve low dispersity (

Strategic Planning: The "R-Group" Matching Principle

Success in RAFT polymerization of MMOMA is binary: it works well, or it fails completely based on CTA selection.

The Mechanism of Failure (What to Avoid)

If you use a CTA with a primary R-group (e.g., a cyanomethyl group), the fragmentation equilibrium shifts toward the dormant species. The MMOMA tertiary radical is a "better" radical (more stable) than the primary R-group radical. Consequently, the intermediate radical will not fragment to release the R-group, effectively halting the reaction (Retardation).

The Solution (The Protocol Standard)

We utilize 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) .

-

Z-Group (Phenyl): Activates the C=S double bond for rapid addition of the hindered MMOMA radical.

-

R-Group (Cyanovaleric acid derivative): Forms a tertiary radical upon fragmentation, which is structurally similar to the propagating MMOMA radical, ensuring efficient re-initiation.

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| Monomer | Methyl | Target Monomer. Must be inhibitor-free. |

| CTA | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) | RAFT Agent (MW: 279.38 g/mol ). |

| Initiator | Azobisisobutyronitrile (AIBN) | Radical source. Recrystallized from methanol. |

| Solvent | 1,4-Dioxane or Anisole | Reaction medium (High BP, good solubility). |

| Internal Standard | Trioxane or Mesitylene | For NMR conversion monitoring. |

| Vessel | Schlenk tube or heavy-wall ampoule | Requires vacuum seal capability. |

Experimental Protocol

Phase 1: Monomer Purification (Critical)

Commercially synthesized MMOMA (often via Baylis-Hillman routes) may contain phenolic inhibitors or trace formaldehyde.

-

Pass the monomer through a column of basic alumina (activity I) to remove inhibitors.

-

Filter through a 0.45

m PTFE filter to remove alumina dust. -

Store at -20°C if not using immediately.

Phase 2: Polymerization Setup

Target: DP = 200, [M]

-

Calculation:

-

Target Degree of Polymerization (

) = 200. -

Ratio [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2.

-

Note: A low initiator ratio (0.1 - 0.2 eq relative to CTA) is crucial to maximize "livingness" (high chain-end fidelity).

-

-

Preparation (In Glovebox or Schlenk Line):

-

Weigh 27.9 mg of CPDB (0.1 mmol) into a dried Schlenk tube.

-

Add 3.28 mg of AIBN (0.02 mmol). Tip: Use a stock solution of AIBN in dioxane for accuracy.

-

Add 2.60 g (approx. 2.4 mL, 20 mmol) of purified MMOMA.

-

Add 1,4-Dioxane to reach a total volume of 10 mL (approx. 7.6 mL).

-

Add 50 mg of Trioxane (Internal NMR Standard).

-

-

Degassing (The Oxygen Exclusion Rule):

-

Oxygen inhibits radical propagation and oxidizes the CTA (fading the pink color).

-

Method: Perform 4 cycles of Freeze-Pump-Thaw .

-

Freeze in liquid

. -

Apply vacuum (< 100 mTorr) for 10 mins.

-

Thaw in warm water.

-

Backfill with Argon.

-

-

Validation: The solution should bubble vigorously during the first thaw, then cease bubbling by the 4th cycle.

-

Phase 3: Polymerization & Quenching

-

Immerse the sealed flask in a pre-heated oil bath at 70°C .

-

Stir magnetically at 300 rpm.

-

Timecourse:

-

Due to steric hindrance, MMOMA polymerizes slower than methyl acrylate but comparable to MMA.

-

Expected conversion at 12 hours: ~60-70%.

-

Do not exceed 80% conversion to avoid the Trommsdorff (gel) effect and broadening of dispersity.

-

-

Quench:

-

Remove from heat.

-

Immerse flask in liquid

or ice water to stop propagation immediately. -

Open to air to permanently deactivate radicals.

-

Phase 4: Purification

-

Precipitation: Dropwise addition of the polymer solution into a 10-fold excess of cold Hexane (or Petroleum Ether). P(MMOMA) is generally insoluble in non-polar alkanes.

-

Filtration: Collect the pinkish precipitate (color comes from the CTA end-group).

-

Drying: Vacuum oven at 40°C for 24 hours.

Visualization of Workflows

Figure 1: The RAFT Mechanism for MMOMA

This diagram illustrates the critical "R-Group" equilibrium. Note how the tertiary nature of the MMOMA radical requires a matching tertiary R-group on the CTA.

Caption: The RAFT equilibrium cycle. Efficient fragmentation requires the R-group radical to be as stable as the propagating P(MMOMA) radical.

Figure 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of P(MMOMA).

Analytical Validation

To ensure the protocol was successful, verify the following data points:

-

NMR Spectroscopy (

H, CDCl-

Conversion: Compare the vinyl protons of the monomer (usually

5.8-6.4 ppm) against the Trioxane standard ( -

End-Group Analysis: Look for the aromatic signals of the CPDB Z-group (

7.4-8.0 ppm). The integration ratio of end-group to polymer backbone provides an absolute

-

-

GPC/SEC (THF Eluent):

-

Dispersity (

): Successful RAFT should yield -

Shape: The trace should be monomodal. A high-MW shoulder indicates bimolecular termination (too much initiator or too high temperature). A low-MW tail indicates poor chain transfer (wrong CTA choice).

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No Polymerization | Oxygen poisoning or Inhibitor presence. | Check freeze-pump-thaw seal. Ensure alumina column was fresh. |

| Broad Dispersity ( | High conversion (>80%) or thermal initiation. | Stop reaction earlier. Lower temp to 60°C. |

| Induction Period | Slow fragmentation of R-group. | Switch to a CTA with a tertiary cyano-alkyl R-group (like CPDB). |

| Color Loss | Aminolysis or Oxidation of CTA. | Ensure solvent is amine-free. Check for air leaks. |

References

-

Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562. Link

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2] Australian Journal of Chemistry, 58(6), 379–410. Link

-

Yamada, B., et al. (2003).

-(Phenoxymethyl)acrylate. Polymer Journal, 35, 655–661. Link (Demonstrates the radical behavior of - Barner-Kowollik, C. (Ed.). (2008). Handbook of RAFT Polymerization. Wiley-VCH. (General reference for CTA selection rules).

Application Notes and Protocols: A Comprehensive Guide to the DABCO-Catalyzed Hydroxymethylation of Acrylate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of reactions available to the modern chemist, the Morita-Baylis-Hillman (MBH) reaction stands out for its atom economy and the generation of densely functionalized molecules.[1] This application note provides a detailed exploration of a specific and highly useful variant of the MBH reaction: the 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed hydroxymethylation of acrylate esters using formaldehyde as the C1 electrophile. This reaction furnishes versatile α-(hydroxymethyl)acrylate building blocks, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.

The significance of this transformation lies in its ability to introduce a primary alcohol functionality at the α-position of an activated alkene, creating a chiral center and providing a handle for further synthetic manipulations. DABCO, a non-ionic, bicyclic tertiary amine, is a highly effective catalyst for this reaction due to its strong nucleophilicity and appropriate basicity, which facilitates the key steps of the catalytic cycle.[2] This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, discuss the scope and limitations, and offer insights into potential side reactions and purification strategies.

Mechanistic Rationale: The Role of DABCO

The DABCO-catalyzed hydroxymethylation of acrylate esters proceeds through the well-established Baylis-Hillman mechanistic pathway. The reaction is initiated by the nucleophilic attack of DABCO on the β-carbon of the acrylate ester, a Michael-type addition, to form a zwitterionic enolate intermediate. This enolate is the key nucleophile in the reaction. It then adds to the electrophilic carbonyl carbon of formaldehyde. Subsequent proton transfer and elimination of the DABCO catalyst regenerate the catalyst and yield the desired α-(hydroxymethyl)acrylate product.[3]

The rate-determining step is generally considered to be the addition of the zwitterionic enolate to the aldehyde.[1] The efficiency of the reaction is therefore highly dependent on the nucleophilicity of the catalyst, the electrophilicity of the aldehyde, and the nature of the acrylate ester.

Sources

Application Note: Understanding and Implementing the Acid-Catalyzed Crosslinking of Methoxymethyl Acrylate Polymers

Abstract

This comprehensive guide details the acid-catalyzed crosslinking mechanism of polymers incorporating methoxymethyl acrylate units. It is intended for researchers, scientists, and professionals in drug development and materials science who are leveraging this chemistry for the creation of advanced polymer networks. This document provides an in-depth exploration of the underlying chemical principles, a step-by-step experimental protocol for achieving controlled crosslinking, and a summary of key analytical techniques for characterization. By explaining the causality behind experimental choices, this note serves as a practical resource for both newcomers and experienced scientists aiming to optimize their polymer crosslinking processes.

Introduction: The Significance of Crosslinked Acrylate Systems

Crosslinked acrylic polymers are a cornerstone of modern materials science, prized for their enhanced thermal stability, chemical resistance, and mechanical properties compared to their linear counterparts.[1][2] The process of crosslinking transforms individual polymer chains into a three-dimensional network, restricting chain mobility and leading to the formation of a more robust material.[3][4] This modification is critical for a vast array of applications, including the development of sophisticated coatings, adhesives, photoresists, and matrices for controlled drug delivery.

Among the various strategies to induce crosslinking, the acid-catalyzed reaction of polymers containing methoxymethyl ether functionalities, such as those derived from methoxymethyl acrylate (MOMA), offers a versatile and controllable method. This approach typically involves the use of a Brønsted or Lewis acid catalyst, which can be introduced directly or generated in situ from a thermal acid generator (TAG) or a photoacid generator (PAG).[5][6] The methoxymethyl group serves as a latent reactive site, which, upon acid activation, can react with other functional groups on adjacent polymer chains to form stable ether linkages, thereby creating the crosslinked network.

Understanding the intricacies of this mechanism is paramount for rationally designing polymer systems with tailored properties. This application note will elucidate the step-by-step chemical transformations, provide a detailed experimental workflow, and discuss the analytical methods necessary to validate successful crosslinking.

The Chemical Mechanism of Acid-Catalyzed Crosslinking

The crosslinking of polymers containing methoxymethyl groups in the presence of an acid catalyst is a classic example of electrophilic substitution. The overall process can be broken down into three key stages: initiation by the acid catalyst, formation of a reactive carbocation intermediate, and nucleophilic attack to form a crosslink.

Initiation: Protonation of the Ether Oxygen

The process begins with the protonation of the ether oxygen atom of the methoxymethyl group by an acid catalyst (H⁺). This acid can be a strong Brønsted acid like p-toluenesulfonic acid (p-TSA) or an acid generated by a TAG upon heating.[7][8] This initial step is a rapid equilibrium, but it is crucial as it transforms the methoxy group into a good leaving group (methanol).

Formation of the Acyl-Stabilized Carbocation

Following protonation, the activated complex eliminates a molecule of methanol to generate a highly reactive, resonance-stabilized carbocation (an oxocarbenium ion). The proximity of the carbonyl group of the acrylate ester is key to the stability of this intermediate, which is a critical factor in the facility of the overall reaction.

Nucleophilic Attack and Crosslink Formation